(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
Description
The compound "(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)" is a sterol derivative with a cholestan-3-ol core modified by a hexanoate side chain containing multiple functional groups:
- Cholestan-3-ol backbone: A sterol structure with a hydroxyl group at the 3β position, similar to cholesterol derivatives .
- Hexanoate chain: A six-carbon chain substituted with amino, aminoiminomethyl, and oxopentyl groups, introducing chirality (2S and 5α configurations).
- Bis(trifluoroacetate) groups: Two trifluoroacetyl esters, likely enhancing solubility and stability compared to non-fluorinated esters .
Properties
IUPAC Name |
[(4S)-4-azaniumyl-5-[[6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h26-34H,6-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,28+,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMFRVKQJJEJI-SKZSWDEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H73F6N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate) represents a complex structure that incorporates elements of amino acids, sterols, and trifluoroacetate moieties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in drug delivery systems and as a bioactive agent.
Chemical Structure
The compound can be broken down into several components:
- Cholestan-3-ol : A sterol that plays a vital role in cellular membrane structure and function.
- Amino Acid Derivatives : The presence of amino acids suggests potential interactions with biological receptors or enzymes.
- Trifluoroacetate Group : This moiety may enhance the solubility and stability of the compound in biological systems.
- Membrane Interaction : Cholesterol derivatives like cholestan-3-ol are known to affect membrane fluidity and permeability, which can influence the activity of membrane-bound proteins.
- Enzyme Inhibition : The amino acid components may interact with various enzymes, potentially acting as inhibitors or substrates, which can modulate metabolic pathways.
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds:
- Cellular Uptake and Toxicity : Research indicates that cholesterol-based compounds can enhance the uptake of therapeutic agents in cancer cells. For instance, a study demonstrated that cholesterol-conjugated liposomes improved drug delivery efficiency in HeLa cells, leading to increased cytotoxicity against cancer cells .
- Immunomodulatory Effects : Another study highlighted that cholesterol derivatives can modulate immune responses by affecting macrophage activity. This suggests potential applications in immunotherapy .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sterol-Based Analogues
(3beta,5beta,14beta,17alpha)-cholestan-3-ol
- Structure: Shares the cholestan-3-ol core but lacks the hexanoate chain and trifluoroacetate groups. Stereochemical differences (5β,14β,17α vs. 5α in the target) may influence biological activity .
- Molecular Formula: C27H48O (MW: 388.669) vs. the target compound’s larger size due to the hexanoate and trifluoroacetate additions.
- Bioactivity: Sterols like this often interact with lipid membranes or nuclear receptors (e.g., vitamin D analogs). The target compound’s amino-substituted chain may enable additional protein interactions .
Cholestan-3-ol, (3β,5α)-
Amino Acid-Modified Compounds
(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
- Structure: A hexanoic acid derivative with amino and hydroxyl groups, sharing stereochemical complexity (2S,3R) with the target’s hexanoate chain .
- Molecular Formula: C7H15NO3 (MW: 161.199) vs. the target’s extended chain.
- Bioactivity: Such amino acid derivatives often participate in peptide-like interactions or enzyme inhibition. The target’s aminoiminomethyl group may mimic arginine’s guanidinium moiety, enabling binding to phosphate groups or nucleic acids .
Structural and Functional Comparison Table
Research Findings and Implications
Bioactivity Clustering
- highlights that compounds with similar chemical structures cluster into bioactivity groups. The target compound’s sterol core and amino-acid-like chain may place it in a hybrid cluster, combining lipid-mediated and peptide-like activities .
- Example: Sterols cluster with membrane disruptors, while amino acid derivatives cluster with enzyme inhibitors. The target’s dual features could enable dual mechanisms of action.
Role of Trifluoroacetate Groups
- Trifluoroacetate esters improve solubility in organic and aqueous phases compared to non-fluorinated esters, as seen in pesticide derivatives (). This property may enhance the target’s bioavailability .
Stereochemical Significance
- The 2S and 5α configurations in the target compound’s hexanoate chain are critical for chiral recognition by enzymes or receptors, a feature shared with (2S,3R)-3-amino-2-hydroxyhexanoic acid .
Q & A
Basic: What are the key considerations for synthesizing this compound in a laboratory setting?
Methodological Answer:
The synthesis involves multi-step reactions, including protection/deprotection of functional groups. Key steps include:
- Cholestan-3-ol Core Functionalization : Use trifluoroacetic anhydride under anhydrous conditions to introduce bis(trifluoroacetate) groups, ensuring controlled reaction times to avoid over-acylation .
- Hexanoate Chain Assembly : Employ solid-phase peptide synthesis (SPPS) for the hexanoate side chain, with careful monitoring of coupling efficiency via Kaiser tests or LC-MS .
- Purification : Utilize reverse-phase HPLC with acetonitrile/water gradients to isolate intermediates, followed by lyophilization for final product recovery .
Advanced: How can computational modeling optimize reaction pathways for the trifluoroacetylation step?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for trifluoroacetylation. Software like Gaussian or ORCA can predict regioselectivity .
- Reaction Kinetics Simulation : Implement microkinetic models in COMSOL Multiphysics to simulate reaction progress under varying temperatures and solvent conditions, reducing experimental trial-and-error .
- Feedback Loops : Validate computational predictions with experimental data (e.g., NMR monitoring) to refine parameters like activation energy and solvent effects .
Basic: Which spectroscopic techniques effectively characterize the stereochemistry of the cholestan-3-ol core?
Methodological Answer:
- NMR Spectroscopy : Use - HSQC and NOESY to confirm stereochemistry. The 3β-hydroxy configuration shows distinct coupling constants (J ≈ 8–10 Hz for axial protons) .
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to resolve absolute configuration, leveraging synchrotron radiation for high-resolution data .
Advanced: How to resolve discrepancies in mass spectrometry (MS) data for bis(trifluoroacetate) derivatives?
Methodological Answer:
- High-Resolution MS (HRMS) : Confirm molecular formula using exact mass (e.g., [M+H] with <2 ppm error). Trifluoroacetyl groups exhibit characteristic isotope patterns due to .
- Cross-Validation : Compare with NMR integration ratios for trifluoroacetate protons (δ ≈ 10–12 ppm) to verify substitution stoichiometry .
- Data Management Tools : Use chemical software (e.g., ACD/Labs) to archive and correlate spectral data, flagging inconsistencies automatically .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon or nitrogen to displace oxygen, minimizing oxidation of the aminoiminomethyl group .
- Solubility Considerations : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis of trifluoroacetate esters .
Advanced: How can machine learning predict the compound’s interaction with lipid membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS to model insertion into lipid bilayers, parameterizing force fields for trifluoroacetate groups .
- AI-Driven QSAR Models : Train models on datasets of sterol-membrane interactions to predict permeability coefficients (log P) and binding affinities .
- Validation : Compare predictions with surface plasmon resonance (SPR) experiments measuring real-time membrane association .
Basic: What parameters are critical during purification via column chromatography?
Methodological Answer:
- Stationary Phase : Use silica gel (60–200 µm) with a high pore volume for improved resolution of polar derivatives .
- Mobile Phase : Optimize gradient elution (e.g., hexane:ethyl acetate 10:1 to 1:1) to separate trifluoroacetate and hexanoate moieties .
- Monitoring : Employ TLC with ninhydrin staining for amino groups and UV detection at 254 nm for trifluoroacetate .
Advanced: How to design assays accounting for trifluoroacetyl group interference?
Methodological Answer:
- Competitive Binding Assays : Include a negative control with acetylated analogs to distinguish target-specific binding from non-specific interactions .
- Fluorescence Quenching : Label the compound with a fluorophore (e.g., dansyl chloride) and measure quenching in the presence of competing ligands .
- Computational Docking : Use AutoDock Vina to predict binding poses, filtering out poses where trifluoroacetate groups occlude the active site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
